molecular formula C11H12N2O2 B1322704 2-Isobutyl-5-nitrobenzonitrile CAS No. 288251-96-7

2-Isobutyl-5-nitrobenzonitrile

Cat. No. B1322704
M. Wt: 204.22 g/mol
InChI Key: SYTVZDZXEXCQFF-UHFFFAOYSA-N
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Patent
US08389508B2

Procedure details

To a solution of 2-isobutyl-5-nitrobenzonitrile (D56) (7.5 g) in methanol (80 mL) and water (80 mL) was added ammonium formate (51.9 g) and zinc (26.9 g). The reaction mixture was stirred at 80° C. for 4 h. After cooling the reaction, the solid was filtered, the filtrate was concentrated under reduced pressure, the residue was extracted with EtOAc (300 mL*2), the combined organic layers were washed with water (30 mL*2), dried and concentrated to give 5-amino-2-(2-methylpropyl)benzonitrile (D57) (17.5 g) as a colorless solid. MS (ES): C11H14N2 requires 174. found 175.1 (M+H+).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
51.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
26.9 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:15])[CH2:3][C:4]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][C:5]=1[C:6]#[N:7].C([O-])=O.[NH4+]>CO.O.[Zn]>[NH2:12][C:9]1[CH:10]=[CH:11][C:4]([CH2:3][CH:2]([CH3:15])[CH3:1])=[C:5]([CH:8]=1)[C:6]#[N:7] |f:1.2|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
CC(CC1=C(C#N)C=C(C=C1)[N+](=O)[O-])C
Name
Quantity
51.9 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Name
Quantity
80 mL
Type
solvent
Smiles
O
Name
Quantity
26.9 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
the solid was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with EtOAc (300 mL*2)
WASH
Type
WASH
Details
the combined organic layers were washed with water (30 mL*2)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC=1C=CC(=C(C#N)C1)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g
YIELD: CALCULATEDPERCENTYIELD 273.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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